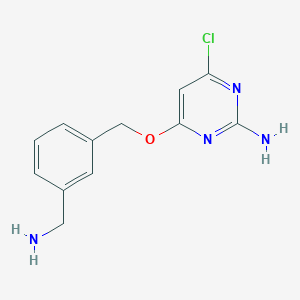
4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine is an organic compound with a complex structure that includes a benzyl group, an aminomethyl group, and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyl Intermediate: The initial step involves the preparation of the benzyl intermediate through a reaction between benzyl chloride and an appropriate amine under basic conditions.
Introduction of the Aminomethyl Group: The benzyl intermediate is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Coupling with Chloropyrimidine: The final step involves the coupling of the aminomethyl benzyl intermediate with 6-chloropyrimidine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom in the pyrimidine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aminomethyl and chloropyrimidine groups can facilitate interactions with biological molecules, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-((3-(Aminomethyl)benzyl)oxy)-6-fluoropyrimidin-2-amine: Similar structure but with a fluorine atom instead of chlorine.
4-((3-(Aminomethyl)benzyl)oxy)-6-bromopyrimidin-2-amine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloropyrimidine moiety, in particular, can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H13ClN4O |
|---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
4-[[3-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C12H13ClN4O/c13-10-5-11(17-12(15)16-10)18-7-9-3-1-2-8(4-9)6-14/h1-5H,6-7,14H2,(H2,15,16,17) |
InChI Key |
VPWLHYJRDVIXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)COC2=CC(=NC(=N2)N)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)

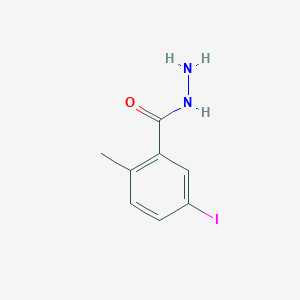
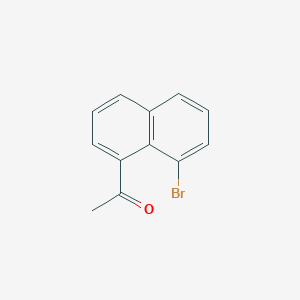
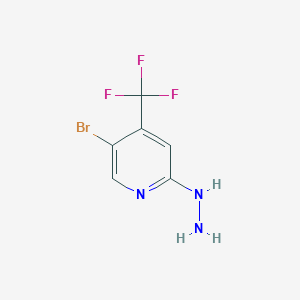

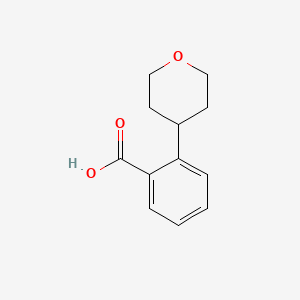

![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)


